Cas no 101708-09-2 (2-hydroxy-1-(4-methyl-1,3-oxazol-5-yl)ethanone)
101708-09-2 structure
Product Name:2-hydroxy-1-(4-methyl-1,3-oxazol-5-yl)ethanone
CAS-nummer:101708-09-2
MF:C6H7NO3
MW:141.124681711197
CID:1130360
PubChem ID:11073518
Update Time:2025-04-20
2-hydroxy-1-(4-methyl-1,3-oxazol-5-yl)ethanone Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-hydroxy-1-(4-methyl-1,3-oxazol-5-yl)ethanone
- 101708-09-2
- 2-Hydroxy-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one
- DTXSID30454153
-
- Inchi: 1S/C6H7NO3/c1-4-6(5(9)2-8)10-3-7-4/h3,8H,2H2,1H3
- InChI-sleutel: YSRBRCWHLNBNSK-UHFFFAOYSA-N
- LACHT: O1C=NC(C)=C1C(CO)=O
Berekende eigenschappen
- Exacte massa: 141.042593g/mol
- Monoisotopische massa: 141.042593g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 10
- Aantal draaibare bindingen: 2
- Complexiteit: 137
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Moleculair gewicht: 141.12g/mol
- XLogP3: 0.1
- Topologisch pooloppervlak: 63.3Ų
Experimentele eigenschappen
- Dichtheid: 1.274
- Kookpunt: 259.654 °C at 760 mmHg
- Vlampunt: 110.835 °C
- PSA: 63.33000
- LogboekP: 0.15800
2-hydroxy-1-(4-methyl-1,3-oxazol-5-yl)ethanone Gerelateerde literatuur
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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